2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine
CAS No.:
Cat. No.: VC15865963
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3 |
| Standard InChI Key | LXAWYWZRBPIVEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=NOC(=N1)C2CC2)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. The 1,2,4-oxadiazole ring consists of two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic system. Key structural features include:
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Cyclopropyl substituent: Introduces steric hindrance and enhances metabolic stability due to its rigid, non-planar geometry .
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Propan-2-amine group: A tertiary amine that may influence solubility and bioavailability through hydrogen bonding and basicity .
Table 1: Molecular Properties of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight (g/mol) | 167.21 |
| LogP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (Oxadiazole O, 2N) |
Synthetic Pathways and Optimization
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and acylating agents. For 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine, a plausible route includes:
Formation of the Oxadiazole Core
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Amidoxime Preparation: Reacting cyclopropanecarbonitrile with hydroxylamine hydrochloride yields cyclopropanecarboximidamide .
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Cyclization: Treating the amidoxime with a carbonyl source (e.g., acetyl chloride) under dehydrating conditions (e.g., POCl₃) forms the 1,2,4-oxadiazole ring .
Physicochemical Properties and Stability
Thermal and Chemical Stability
The 1,2,4-oxadiazole ring is thermally stable up to 200°C, as observed in analogous compounds . The cyclopropyl group enhances resistance to oxidative degradation, while the tertiary amine may render the compound susceptible to protonation under acidic conditions.
Solubility and Lipophilicity
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Aqueous Solubility: Limited due to the hydrophobic cyclopropyl group (predicted solubility: <1 mg/mL) .
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LogP: Estimated at 1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity and Mechanisms
While direct pharmacological data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit diverse biological activities:
Anticancer Activity
Oxadiazole derivatives inhibit cancer cell proliferation by inducing apoptosis via caspase-3 activation. For example, a related compound showed IC₅₀ values of 5.76 µM against HeLa cells .
Table 2: Hypothetical Biological Activity Profile
| Activity | Target | Predicted EC₅₀/IC₅₀ |
|---|---|---|
| Antiparasitic | Onchocerca volvulus | <1 µM |
| Cytotoxic | HeLa cells | 5–10 µM |
| Antimicrobial | Staphylococcus aureus | 25–50 µM |
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or reduce toxicity .
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Prodrug Design: The amine group can be functionalized to improve bioavailability.
Material Science
1,2,4-Oxadiazoles serve as ligands in coordination polymers. The cyclopropyl group’s rigidity could stabilize metal-organic frameworks (MOFs) for gas storage applications .
Challenges and Future Directions
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Synthetic Scalability: Current routes require optimization for industrial-scale production, particularly in minimizing byproducts during cyclization.
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Toxicity Profiling: In silico models predict potential hepatotoxicity due to amine metabolism; in vitro assays are needed for validation.
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Target Identification: High-throughput screening against kinase or protease libraries could elucidate precise mechanisms of action.
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